Einecs 302-426-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

94108-89-1 |

|---|---|

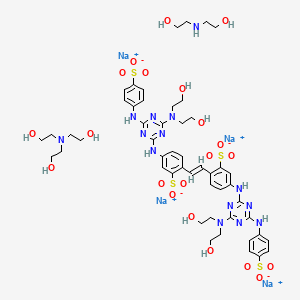

Molecular Formula |

C50H66N14Na4O21S4 |

Molecular Weight |

1419.4 g/mol |

IUPAC Name |

tetrasodium;2-[bis(2-hydroxyethyl)amino]ethanol;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C40H44N12O16S4.C6H15NO3.C4H11NO2.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;8-4-1-7(2-5-9)3-6-10;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);8-10H,1-6H2;5-7H,1-4H2;;;;/q;;;4*+1/p-4/b2-1+;;;;;; |

InChI Key |

MAKZZYUWWYQCCN-IRTUOLCXSA-J |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.C(CO)N(CCO)CCO.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Significance and Research Trajectories of N Hydroxymethyl Acrylamide

The primary significance of N-(hydroxymethyl)acrylamide in polymer chemistry lies in its bifunctional nature. sigmaaldrich.comsigmaaldrich.com The vinyl group readily participates in free-radical polymerization, allowing it to be incorporated into various polymer backbones, either as a primary monomer or a comonomer. atamankimya.com The hydroxymethyl group, meanwhile, provides a reactive site for subsequent cross-linking reactions. This two-stage reaction capability—initial polymerization followed by post-polymerization cross-linking—affords a high degree of control over the final material's properties, transforming linear thermoplastic polymers into robust thermoset materials. This cross-linking is crucial for enhancing the mechanical strength, durability, and solvent resistance of the resulting polymer network.

This versatility has led to its application across numerous industrial and scientific domains. ontosight.aiatamanchemicals.com In the textile and paper industries, it serves as a sizing and strengthening agent, respectively. ontosight.ai It is also used in the formulation of coatings, adhesives, and binders due to its ability to form strong bonds with various substrates. google.comontosight.ai

| Industry / Field | Specific Application | Function of NMA | Source |

| Polymer Chemistry | Cross-linking agent for polyacrylamide gels | Creates a polymer network, enhancing gel firmness | atamanchemicals.com |

| Textiles | Sizing and fixing agent for dyes | Improves material properties and dye adhesion | ontosight.ai |

| Paper & Cardboard | Strengthening agent | Increases the durability of paper products | ontosight.ai |

| Construction | Additive in concrete and mortar | Improves strength and water resistance | ontosight.ai |

| Biomedical | Component in hydrogels for tissue engineering, drug delivery, and wound dressings | Forms hydrophilic, cross-linked networks compatible with biological systems | sigmaaldrich.comsigmaaldrich.comontosight.ai |

| Coatings & Adhesives | Monomer in paints and various surface coatings | Enhances binding properties and durability | ontosight.aiatamanchemicals.com |

| Energy & Environment | Oil field fracturing fluids, water treatment flocculants | Modifies fluid properties and aids in purification | atamanchemicals.com |

Current and future research trajectories are focused on leveraging NMA's unique properties for more sophisticated applications. A major area of investigation is in advanced biomedical materials, including stimuli-responsive hydrogels for targeted drug delivery and complex scaffolds for tissue engineering. sigmaaldrich.com There is also a significant push towards developing "green" and more efficient synthesis and polymerization methods to improve sustainability. Furthermore, researchers are exploring the use of NMA to create novel functional materials with specific properties tailored for applications in sensing, environmental remediation, and electronics.

Evolution of Academic Inquiry into N Hydroxymethyl Acrylamide

Established Reaction Pathways for N-(hydroxymethyl)acrylamide Synthesis

The primary and most established method for synthesizing N-(hydroxymethyl)acrylamide involves the reaction of acrylamide with formaldehyde. smolecule.com This reaction is typically conducted in an aqueous solution. smolecule.com The process is a hydroxymethylation reaction where the amide group of acrylamide undergoes a nucleophilic addition to the carbonyl carbon of formaldehyde. benchchem.com

Several variations of this core reaction exist, primarily differing in the catalyst and reaction conditions employed. One common approach uses sulfuric acid as a catalyst. smolecule.comatamanchemicals.com In this method, acrylamide reacts with an aqueous solution of formaldehyde in the presence of a polymerization inhibitor, such as copper(I) chloride, to yield N-(hydroxymethyl)acrylamide. atamanchemicals.com The yields for this particular pathway are reported to be between 60% and 80%. atamanchemicals.com

Another established pathway utilizes a base as a catalyst. For instance, sodium methylate can be used to achieve a pH of 8.8–9.3, which facilitates the deprotonation of the amide nitrogen, thereby enhancing its nucleophilicity and promoting the reaction with formaldehyde. benchchem.comgoogle.com Similarly, sodium hydroxide (B78521) aqueous solution can be used to maintain a pH of 9.5-10 for the reaction. google.com In some procedures, the reaction is carried out at a controlled temperature of 15-25 °C after dissolving the acrylamide at a higher temperature of 40-45 °C to increase the dissolution rate. google.com The reaction is often followed by neutralization with an acid, such as sulfuric or hydrochloric acid, to obtain the final product. google.comgoogle.com

The choice of reactants can also vary. For example, paraformaldehyde can be used as a source of formaldehyde, reacting with acrylamide in the presence of a base catalyst like sodium methoxide. google.com

A summary of established reaction conditions is presented in the table below.

| Reactants | Catalyst/Promoter | Solvent | Key Conditions | Reported Yield |

| Acrylamide, Formaldehyde (aqueous) | Sulfuric acid, Copper(I) chloride (inhibitor) | Water | - | 60-80% atamanchemicals.com |

| Acrylamide, Formaldehyde | Sodium methylate | Acetone | pH 8.8–9.3, 42-45 °C | High benchchem.comgoogle.com |

| Acrylamide, Formaldehyde (aqueous) | Sodium hydroxide | Water | pH 9.5-10, 15-25 °C | High google.com |

| Acrylamide, Paraformaldehyde | Sodium methoxide | Water | Cooling and crystallization | - google.com |

Innovations in N-(hydroxymethyl)acrylamide Synthetic Strategies

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of N-(hydroxymethyl)acrylamide. A notable innovation is the use of a supported quaternary ammonium base catalyst with solid acrylamide and paraformaldehyde as raw materials. google.com This method offers several advantages over traditional approaches. It allows for milder reaction conditions and provides high selectivity, which helps to reduce the self-polymerization of the product. google.com Furthermore, this catalytic system can significantly reduce the amount of water needed as a reaction solvent, leading to higher raw material conversion efficiency and less wastewater discharge. google.com The solid nature of the catalyst also simplifies the post-treatment process. google.com

Another innovative approach is the development of solvent-free frontal polymerization, which enables the efficient synthesis of poly(N-methylolacrylamide) without the use of organic solvents. benchchem.com While this method focuses on the polymer, it represents a significant advancement in the handling and application of NMA.

Derivatization and Functionalization Reactions of N-(hydroxymethyl)acrylamide

The dual functionality of N-(hydroxymethyl)acrylamide, possessing both a polymerizable vinyl group and a reactive hydroxymethyl group, makes it a prime candidate for a wide array of derivatization and functionalization reactions. smolecule.combenchchem.com These reactions are crucial for tailoring the properties of the resulting polymers for specific applications.

The vinyl group readily participates in radical polymerization and copolymerization reactions with a variety of other monomers. atamanchemicals.com For instance, NMA can be copolymerized with acrylic and vinylic monomers like acrylonitrile (B1666552) and other substituted acrylamides. atamanchemicals.com This process, often initiated by peroxides, UV light, or redox initiators, leads to the formation of highly crosslinked gels. atamanchemicals.com An example of such a reaction is the copolymerization of N-(hydroxymethyl)acrylamide with dodecyl acrylate (B77674) in the presence of dibenzoyl peroxide as a catalyst, yielding a copolymer. prepchem.com

The hydroxymethyl group offers another avenue for functionalization. It can react with substrates such as cellulose (B213188), enabling cross-linking and enhancing material properties. smolecule.com This reactivity is fundamental to its use as a cross-linking agent in various industrial applications. smolecule.com The hydroxymethyl group can also be a site for further chemical modification to introduce other functional moieties. For example, N-(methoxymethyl)acrylamide is a derivative where the hydroxyl group is etherified. benchchem.com

Furthermore, the acrylamide moiety itself can undergo Michael-type addition reactions with nucleophiles, a key strategy for modifying other compounds and creating complex polymer architectures. smolecule.com The derivatization of the acrylamide double bond is also a known reaction, for instance, with sulfhydryl groups like that of 2-mercaptobenzoic acid or D-cysteine. d-nb.inforesearchgate.net

Catalytic Aspects in the Chemical Reactivity of N-(hydroxymethyl)acrylamide

Catalysis plays a pivotal role in both the synthesis and subsequent reactions of N-(hydroxymethyl)acrylamide. As discussed, the synthesis of NMA is typically catalyzed by either acids or bases. smolecule.com Sulfuric acid is a common acid catalyst, while bases like sodium hydroxide and sodium methylate are also frequently employed. atamanchemicals.comgoogle.comgoogle.com The choice of catalyst can influence the reaction rate, yield, and the formation of byproducts. For example, using a supported quaternary ammonium base catalyst has been shown to improve selectivity and reduce unwanted polymerization. google.com

In its polymerization reactions, various catalytic systems are used. Radical polymerization can be initiated by thermal initiators like dibenzoyl peroxide or azo compounds such as 2,2′-Azobis(4-methoxy-2,4-dimethylvaleronitrile). prepchem.comnih.gov Redox initiators are also effective, particularly for copolymerization in aqueous systems. atamanchemicals.com

The cross-linking reactions involving the hydroxymethyl group are often acid-catalyzed. This allows for the formation of ether linkages with hydroxyl-containing substrates like cellulose or between the NMA molecules themselves, leading to a thermoset resin.

The table below summarizes the types of catalysts and initiators involved in the chemistry of N-(hydroxymethyl)acrylamide.

| Reaction Type | Catalyst/Initiator | Function |

| Synthesis | Sulfuric Acid | Acid catalyst smolecule.comatamanchemicals.com |

| Synthesis | Sodium Hydroxide, Sodium Methylate | Base catalyst benchchem.comgoogle.com |

| Synthesis | Supported Quaternary Ammonium Base | Selective catalyst, reduces byproducts google.com |

| Polymerization | Dibenzoyl Peroxide, AIBN | Radical initiator prepchem.comnih.gov |

| Polymerization | UV Light, Redox Initiators | Initiation of polymerization atamanchemicals.com |

| Cross-linking | Acids | Catalyzes reaction of hydroxymethyl group smolecule.com |

Advanced Analytical Methodologies for N Hydroxymethyl Acrylamide Characterization

Spectroscopic Techniques for N-(hydroxymethyl)acrylamide Analysis

Spectroscopy is a cornerstone in the analysis of N-(hydroxymethyl)acrylamide, providing detailed information about its molecular structure, functional groups, and electronic properties. smolecule.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the NMA molecule.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the chemical structure of NMA and its polymers. semanticscholar.org The analysis of an NMA sample reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. For instance, the stretching vibration of the N-H group in the amide linkage appears as a strong, single peak around 3281-3300 cm⁻¹. benchchem.comsemanticscholar.org The carbonyl (C=O) group of the amide function shows a prominent peak at approximately 1645-1650 cm⁻¹, while the C-N group stretch is observed around 1531 cm⁻¹. benchchem.comsemanticscholar.org In studies of NMA-based molecularly imprinted polymers, FTIR has been used to investigate hydrogen bonding effects, noting a downshift in the carbonyl peak, which indicates its involvement in interactions within the polymer complex. nih.gov

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference(s) |

| N-H Stretch | 3281 - 3300 | benchchem.comsemanticscholar.org |

| C=O Amide Stretch | 1645 - 1650 | benchchem.com |

| C-N Stretch | 1531 | benchchem.comsemanticscholar.org |

| -CH₂-O Deformation | 1016 | acs.org |

| Hydrogen-bonded O-H Deformation | 1396 | acs.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the NMA molecule and its derivatives. In research involving composites made from NMA, UV-Vis spectroscopy has been used to determine properties like bandgap energy. For one NMA composite, a bandgap energy of 2.98 eV was recorded, with light absorption observed in the 250 nm to 450 nm range. researchgate.net This technique is also valuable for monitoring the polymerization of NMA in applications such as polymer gel dosimetry, where changes in the absorbance coefficient of the irradiated gel correlate with the absorbed radiation dose. mdpi.comscispace.comemerald.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of N-(hydroxymethyl)acrylamide. smolecule.commdpi.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectra of NMA, distinct signals correspond to the different types of protons. The vinyl protons (–CH=CH₂) typically appear in the range of δ 6.2–6.4 ppm. benchchem.com The hydroxymethyl protons (–CH₂OH) are observed around δ 4.3–4.5 ppm, while the amide proton (N-H) signal is found between δ 5.6–5.8 ppm. benchchem.comchemicalbook.com

¹³C NMR spectroscopy provides further structural confirmation. In a terpolymer containing NMA, the –CONH–C H₂OH carbon was identified at 64.20 ppm, while the carbon of the –C ONH– group appeared at a higher chemical shift. acs.orgnih.gov

| Nucleus | Group | Chemical Shift (ppm) | Reference(s) |

| ¹H | Vinyl Protons (–CH=CH₂) | 6.18 - 6.30 | chemicalbook.com |

| ¹H | Amide Proton (N-H) | 7.68 | chemicalbook.com |

| ¹H | Hydroxymethyl Protons (–CH₂OH) | 4.81 | chemicalbook.com |

| ¹³C | –CONH–C H₂OH | 64.20 | nih.gov |

| ¹³C | –C ONH–CH₂OH | 183 | nih.gov |

Mass Spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of N-(hydroxymethyl)acrylamide. smolecule.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion of NMA has a monoisotopic mass of 101.0477 Da. hmdb.canist.gov Electron ionization mass spectra of NMA show a top peak at an m/z of 55. nih.gov

MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of NMA in complex mixtures. nih.govsltc.org LC-MS/MS, in particular, offers a robust workflow for detecting underivatized NMA, with detection limits as low as 10 µg/kg reported for certain applications. benchchem.com A method for the simultaneous determination of NMA and acrylamide (B121943) in leather using LC-MS has been established, demonstrating its suitability for quantitative analysis in challenging matrices. sltc.org

Chromatographic Separation and Quantification of N-(hydroxymethyl)acrylamide

Chromatographic methods are essential for separating NMA from other components in a mixture and for its precise quantification.

Liquid Chromatography (LC) Techniques in N-(hydroxymethyl)acrylamide Analysis

Liquid chromatography (LC) stands as a cornerstone for the separation and quantification of N-(hydroxymethyl)acrylamide (NMA) in various matrices. High-performance liquid chromatography (HPLC) is frequently employed for quality control, particularly to quantify residual acrylamide in NMA products. benchchem.com The versatility of LC allows for its application in diverse sample types, from industrial formulations to environmental and biological samples.

Several LC-based methods have been developed for the analysis of acrylamide and its derivatives. researchgate.net These methods often involve aqueous extraction followed by cleanup using solid-phase extraction (SPE). researchgate.net For detection, UV detectors are commonly used. calis.edu.cn A study on the simultaneous detection of acrylamide and 5-hydroxymethyl-2-furfural (5-HMF) in thermally processed foods utilized HPLC with a diode array detector (DAD) at optimal wavelengths for each compound. mdpi.com The mobile phase composition and flow rate are critical parameters that are optimized to achieve good separation and peak shape. mdpi.com For instance, a flow rate of 0.6 mL/min has been found to be optimal for the separation of acrylamide and 5-HMF, with retention times of approximately 6.19 min and 12.90 min, respectively. mdpi.com

The following table summarizes typical parameters for HPLC analysis of N-(hydroxymethyl)acrylamide and related compounds:

| Parameter | Value/Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | benchchem.comresearchgate.net |

| Detector | UV, Diode Array Detector (DAD) | calis.edu.cnmdpi.com |

| Mobile Phase | 100% Water | researchgate.net |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Retention Time (Acrylamide) | ~6.19 min | mdpi.com |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for N-(hydroxymethyl)acrylamide

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity for the analysis of N-(hydroxymethyl)acrylamide. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. nih.gov

GC-MS Analysis:

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of NMA, derivatization is often necessary to improve its volatility and thermal stability. One common derivatization method is bromination, which can detect NMA at levels as low as 5 µg/kg. benchchem.com The electron impact (EI) mass spectrum of underivatized acrylamide shows low mass fragments, which can be prone to interferences in complex samples. chem-agilent.com Chemical ionization (CI) can provide more selective ionization and is often preferred for food matrices. chem-agilent.com

LC-MS Analysis:

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. ijpsjournal.com This technique is particularly advantageous for the analysis of polar and thermally labile compounds like NMA, as it often does not require derivatization. brieflands.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is considered a gold standard for acrylamide analysis in food. researchgate.netnih.gov

A study detailing the simultaneous determination of NMA and acrylamide in leather utilized LC-MS/MS. sltc.org The method involved methanol (B129727) extraction and achieved detection limits in the range of 1.35-1.68 mg/kg with recoveries between 94.1% and 97.0%. sltc.org Another LC-MS/MS method for the simultaneous determination of acrylamide and 5-HMF in corn snack products reported a limit of detection (LOD) of 0.62 ng/g for acrylamide. nih.gov Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. researchgate.netnih.gov

The table below presents key findings from studies using hyphenated techniques for NMA and acrylamide analysis:

| Technique | Matrix | Key Findings | Source |

| GC-MS with bromination | Complex matrices | Detection limit of 5 µg/kg for NMA. | benchchem.com |

| LC-MS/MS | Leather | LOD: 1.35-1.68 mg/kg for NMA and acrylamide; Recovery: 94.1-97.0%. | sltc.org |

| LC-MS/MS | Corn snack products | LOD: 0.62 ng/g for acrylamide. | nih.gov |

| LC-MS/MS | Food | Simpler workflow for underivatized NMA detection with a detection limit of 10 µg/kg. | benchchem.com |

Other Instrumental Analytical Approaches for N-(hydroxymethyl)acrylamide

Beyond chromatography and hyphenated techniques, a range of other instrumental methods are employed to characterize N-(hydroxymethyl)acrylamide and materials derived from it.

Electrochemical Analytical Methods Applied to N-(hydroxymethyl)acrylamide

Electrochemical methods offer a sensitive and often cost-effective approach to analysis. While specific applications for the direct electrochemical determination of N-(hydroxymethyl)acrylamide are not extensively detailed in the provided search results, related techniques have been mentioned. For instance, liquid chromatography with pulsed electrochemical detection has been noted as a newer analytical method for acrylamide. researchgate.net Furthermore, electrochemical sensors based on conducting polymers have been developed for various analytical applications, suggesting potential for future development of sensors for NMA. whiterose.ac.uk

Thermal Analysis Techniques in the Study of N-(hydroxymethyl)acrylamide Systems

Thermal analysis techniques are crucial for understanding the thermal properties and stability of N-(hydroxymethyl)acrylamide and its polymers. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used. rsc.orgsemanticscholar.org

The following table summarizes thermal analysis data for N-(hydroxymethyl)acrylamide and related polymers:

| Technique | Material | Observation | Source |

| TGA | Poly(N-hydroxymethyl acrylamide)/Na-Montmorillonite composites | Composites exhibit enhanced thermal stability compared to pure polymer. | semanticscholar.orgdergipark.org.tr |

| DSC | N-(hydroxymethyl)acrylamide | Melting point in the range of 75.0 to 79.0 °C. | tcichemicals.comavantorsciences.com |

| DSC | Poly(N-isopropyl acrylamide-co-N-hydroxymethyl acrylamide) | Used to determine the Lower Critical Solution Temperature (LCST). | researchgate.net |

Microscopy Techniques for N-(hydroxymethyl)acrylamide Material Analysis

Microscopy techniques are invaluable for visualizing the morphology and structure of materials containing N-(hydroxymethyl)acrylamide. Scanning electron microscopy (SEM) is frequently used to examine the surface and cross-sectional morphology of hydrogels and composites. semanticscholar.orgdergipark.org.trresearchgate.net For instance, SEM has been used to characterize poly(methacrylic acid-acrylamide-N-hydroxyethyl acrylamide) hydrogels and poly(N-hydroxymethyl acrylamide)/Na-Montmorillonite composites. semanticscholar.orgdergipark.org.trresearchgate.net High-resolution transmission electron microscopy (HRTEM) has been employed to study the aggregation of fluorescent terpolymers containing NMA. nih.gov

Integration of Green Analytical Chemistry Principles in N-(hydroxymethyl)acrylamide Characterization

Green Analytical Chemistry (GAC) aims to make analytical procedures safer for the environment and human health by minimizing the use of hazardous substances and reducing waste. mdpi.comcsic.es The principles of GAC are increasingly being integrated into methods for the analysis of N-(hydroxymethyl)acrylamide and related compounds.

The drive towards miniaturization and automation in analytical chemistry also contributes to greener methods by reducing sample and reagent volumes. csic.es The ultimate goal is to develop analytical methods that are not only accurate and reliable but also sustainable. csic.es

Mechanistic Investigations and Theoretical Studies on N Hydroxymethyl Acrylamide

Elucidation of Reaction Mechanisms Involving N-(hydroxymethyl)acrylamide

The primary synthesis of N-(hydroxymethyl)acrylamide is achieved through the reaction of acrylamide (B121943) and formaldehyde (B43269). This reaction is typically conducted under controlled alkaline conditions, for instance, using sodium hydroxide (B78521), at a temperature of 15–25°C. The pH is subsequently adjusted to be slightly acidic with sulfuric acid. Key parameters influencing this synthesis include temperature, pH, and the stoichiometric ratios of the reactants. To prevent premature polymerization, inhibitors like hydroquinone (B1673460) are often incorporated during the synthesis.

The vinyl group of NMA readily participates in radical copolymerization with a variety of acrylic and vinylic monomers, such as acrylonitrile (B1666552) and acrylamide. atamanchemicals.com This process, which can be initiated by peroxides, UV light, or redox initiators, leads to the formation of highly crosslinked gels. atamanchemicals.com The properties of these gels, including their firmness and network structure, are determined by the crosslink density. atamanchemicals.com

The hydroxymethyl group provides a site for post-polymerization cross-linking. This group can react with substrates like cellulose (B213188) and subsequently be cross-linked through free-radical polymerization. nih.gov This allows for the conversion of thermoplastic backbone polymers into thermoset materials directly at the point of application without the need for an external cross-linking agent. nih.gov N-(hydroxymethyl)acrylamide is also known to react with nucleophilic atoms in Michael-type additions. nih.gov For instance, it reacts with the thiol group of glutathione. nih.govnih.gov

Table 1: Synthesis Parameters for N-(hydroxymethyl)acrylamide

| Parameter | Condition | Purpose |

| Reactants | Acrylamide, Formaldehyde | Primary components for synthesis |

| Catalyst | Sodium Hydroxide (initially), Sulfuric Acid (for pH adjustment) | To facilitate the reaction under controlled pH |

| Temperature | 15–25°C | To control the reaction rate |

| Inhibitor | Hydroquinone | To prevent premature polymerization |

Computational Chemistry and Molecular Modeling of N-(hydroxymethyl)acrylamide

Computational studies have been instrumental in understanding the molecular behavior of N-(hydroxymethyl)acrylamide and its derivatives. These theoretical investigations provide insights into the electronic characteristics, interaction capabilities, and dynamic behavior of NMA at an atomic level.

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure of polymers incorporating N-(hydroxymethyl)acrylamide. These calculations help in understanding the geometric and electronic properties of the monomer and its polymers. The conjugated α,β-unsaturated carbonyl structure of acrylamides, including NMA, makes them soft electrophiles due to the delocalized pi-electron system. nih.gov This electronic characteristic explains their preferential reactivity with soft nucleophiles like thiols. nih.gov

All-atom molecular dynamics (MD) simulations have been utilized to study the interfacial water behaviors and protein interactions of various acrylamides, including N-(hydroxymethyl)acrylamide (referred to as HMAA in the study). acs.org These simulations revealed that NMA exhibits strong hydration. acs.org The shorter carbon spacer length in NMA allows water molecules to form bridging hydrogen bonds with different hydrophilic groups within the same chain, enhancing its hydration capacity. acs.org Consequently, NMA showed almost zero interaction with proteins in these simulations. acs.org

MD simulations are also performed to investigate the interaction mechanism of components in hydrogels containing N-(hydroxymethyl)acrylamide and the stability of the hydrogel system. researchgate.net These simulations have shown that the amide group on polyacrylamide can form strong hydrogen bonds with oxygen-containing groups on other polymers, contributing to the stability of the hydrogel network. mdpi.com

Table 2: Findings from Molecular Dynamics Simulations of N-(hydroxymethyl)acrylamide (HMAA)

| Property | Observation | Implication |

| Hydration | Strong hydration capacity acs.org | Enhanced water retention in polymers |

| Interfacial Water Dynamics | Longer residence time, slower self-diffusion of water molecules acs.org | Stable hydration layer |

| Protein Interaction | Almost zero interaction with proteins acs.org | Potential for developing antifouling materials |

| Hydrogel Interactions | Forms strong hydrogen bonds with other polymers mdpi.com | Contributes to the stability of hydrogel networks |

Structure-Reactivity and Structure-Property Correlations in N-(hydroxymethyl)acrylamide Chemistry

The dual functionality of N-(hydroxymethyl)acrylamide, arising from its vinyl and hydroxymethyl groups, is central to its structure-reactivity and structure-property relationships. atamanchemicals.com The vinyl group's reactivity allows for its incorporation into various polymer backbones through polymerization. The hydroxymethyl group's ability to undergo subsequent cross-linking reactions is crucial for creating stable, three-dimensional polymer networks. atamanchemicals.com

The hydrophilic nature of the hydroxymethyl group imparts water solubility to the monomer and influences the properties of the resulting polymers, such as their ability to form hydrogels. ontosight.ai The structure of NMA, particularly the presence of the hydroxymethyl group, enhances its ability to act as a cross-linking agent, enabling the formation of stable hydrogels through hydrogen bonding and covalent interactions.

Compared to other acrylamide derivatives, the specific structure of NMA influences its reactivity and the properties of the resulting materials. For instance, molecular modeling studies have shown that the tendency of some N-substituted acrylamides to form intramolecular hydrogen bonds can significantly affect their stability and degradation mechanisms. nih.gov While this was not the primary focus for NMA in the provided research, it highlights how subtle structural changes can lead to different chemical behaviors. nih.gov The relationship between the molecular architecture of NMA-based polymers and their macroscopic properties is a key area of research for designing materials with tailored performance characteristics.

Environmental Dynamics and Ecotoxicological Assessments of N Hydroxymethyl Acrylamide

Environmental Release Pathways and Distribution of N-(hydroxymethyl)acrylamide

The release of N-(hydroxymethyl)acrylamide into the environment is primarily linked to its industrial production and use. Understanding the emission and discharge scenarios is crucial for assessing its potential environmental distribution.

Industrial Emission and Discharge Scenarios of N-(hydroxymethyl)acrylamide

N-(hydroxymethyl)acrylamide is principally used as a cross-linking agent in the production of polymers and copolymers. hibiscuspublisher.comwho.int Its applications span various industries, including textiles, paper, and in the formulation of adhesives and surface coatings. nih.govatamanchemicals.com Release into the environment can occur during its manufacture and use as an intermediate in the synthesis of other substances. atamanchemicals.com Industrial wastewater discharges are a significant potential source of NMA contamination. For instance, its use as a grouting agent in construction, such as in tunnels, has been shown to lead to leakage of the monomer into drainage water. nih.gov Commercial NMA is often supplied as a 48% aqueous solution, which may also contain residual amounts of acrylamide (B121943) and formaldehyde (B43269). nih.gov

Table 1: Industrial Applications and Potential Release Sources of N-(hydroxymethyl)acrylamide

| Industrial Sector | Application | Potential Release Pathway |

|---|---|---|

| Polymers | Monomer and cross-linking agent for polyacrylamides | Wastewater from manufacturing and polymerization processes |

| Textiles | Finishing agent for crease resistance and binders | Discharge from textile treatment facilities |

| Paper and Pulp | Wet-strength and dry-strength agent | Effluents from paper mills |

| Construction | Grouting agent to reduce water leakage | Leaching from construction sites into groundwater and surface water |

| Coatings and Adhesives | Component in various surface coatings and resins | Emissions during application and curing; industrial wastewater |

Environmental Compartmentalization of N-(hydroxymethyl)acrylamide (Aquatic, Terrestrial, Atmospheric)

Due to its high solubility in water, N-(hydroxymethyl)acrylamide is expected to be highly mobile in aquatic environments. inchem.org If released into water, it is likely to remain in the water column and be transported with water currents. In the terrestrial environment, its high water solubility suggests a potential for leaching through the soil profile and into groundwater, similar to its analogue, acrylamide. researchgate.net

The vapor pressure of N-(hydroxymethyl)acrylamide is low, suggesting that volatilization from water or soil surfaces is not a significant environmental transport pathway. inchem.org Therefore, its presence in the atmosphere is expected to be minimal. However, like acrylamide, any NMA that does enter the atmosphere is anticipated to react with photochemically produced hydroxyl radicals. dcceew.gov.au

Environmental Fate and Transformation Processes of N-(hydroxymethyl)acrylamide

The persistence of N-(hydroxymethyl)acrylamide in the environment is determined by various degradation processes, including biodegradation and abiotic mechanisms.

Biodegradation Pathways and Kinetics of N-(hydroxymethyl)acrylamide

Specific studies on the biodegradation pathways and kinetics of N-(hydroxymethyl)acrylamide are limited. However, extensive research on the biodegradation of acrylamide provides some insights. Acrylamide is known to be biodegradable in both surface water and soil, with microorganisms utilizing it as a source of carbon and nitrogen. hibiscuspublisher.comwho.int The primary biodegradation pathway for acrylamide involves the enzyme amidase, which hydrolyzes it to acrylic acid and ammonia. nih.gov It is plausible that N-(hydroxymethyl)acrylamide may undergo similar microbial degradation, although the presence of the hydroxymethyl group could influence the rate and specific pathways.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) of N-(hydroxymethyl)acrylamide

N-(hydroxymethyl)acrylamide can undergo chemical transformation under certain environmental conditions. For instance, it has been shown to be chemically transformed at high pH levels, such as those found in some tunnel construction environments. nih.gov The substance may also polymerize when exposed to heat, acids, or light. inchem.org Upon burning, it decomposes to produce toxic fumes, including nitrogen oxides. inchem.org

While specific data on the photolysis of N-(hydroxymethyl)acrylamide is scarce, studies on acrylamide suggest it can be degraded by ultraviolet (UV) radiation, especially in the presence of photosensitizers. nih.gov Hydrolysis of the amide group is another potential abiotic degradation pathway, particularly under acidic or basic conditions. hibiscuspublisher.com

Bioaccumulation Potential and Biomagnification in Ecosystems

There is a lack of specific data on the bioaccumulation and biomagnification of N-(hydroxymethyl)acrylamide in ecosystems. However, based on its high water solubility and the low octanol/water partition coefficient (log Pow) of acrylamide, significant bioaccumulation is not expected. who.int Studies on acrylamide have shown a low bioconcentration factor (BCF) in fish, indicating it is not likely to accumulate to high levels in aquatic organisms. dcceew.gov.au Given the structural similarities, it is anticipated that N-(hydroxymethyl)acrylamide would also have a low potential for bioaccumulation.

Table 2: Summary of Environmental Fate Parameters for N-(hydroxymethyl)acrylamide and the Related Compound Acrylamide

| Parameter | N-(hydroxymethyl)acrylamide | Acrylamide (for comparison) |

|---|---|---|

| Biodegradation | Data not available; likely biodegradable | Readily biodegradable in soil and surface water hibiscuspublisher.comwho.int |

| Abiotic Degradation | Chemically transformed at high pH; may polymerize with heat, acid, or light nih.govinchem.org | Susceptible to photolysis; hydrolysis can occur hibiscuspublisher.comnih.gov |

| Bioaccumulation Potential | Data not available; expected to be low | Low (BCF in fish is low) dcceew.gov.au |

Ecological Impact Assessments of N-(hydroxymethyl)acrylamide on Organisms and Ecosystems

N-(hydroxymethyl)acrylamide (NMA), also known as methylolacrylamide, is a bifunctional monomer utilized in various industrial applications, from adhesives and binders to textiles and surface coatings. Its reactivity and potential for environmental release necessitate a thorough evaluation of its ecological impact. This section focuses on the ecotoxicological assessments of N-(hydroxymethyl)acrylamide, examining its effects on aquatic and terrestrial organisms and the advanced methodologies employed for its environmental risk assessment.

Aquatic Ecotoxicity Studies on N-(hydroxymethyl)acrylamide

The assessment of N-(hydroxymethyl)acrylamide's impact on aquatic ecosystems is crucial due to its high water solubility. nih.gov While comprehensive quantitative data from standardized ecotoxicity tests (e.g., LC50, EC50) for N-(hydroxymethyl)acrylamide on specific aquatic organisms are not widely available in public literature, safety assessments consistently classify the substance as toxic to aquatic life. inchem.org It is strongly advised that the chemical should not be allowed to enter the environment. inchem.org

In the absence of specific data for N-(hydroxymethyl)acrylamide, studies on its parent compound, acrylamide, can provide insight into its potential ecotoxicological profile, although direct extrapolation should be done with caution. Acrylamide has been shown to have toxic effects on a range of aquatic organisms. For instance, lethal concentration (LC50) tests, which measure the concentration of a chemical that is lethal to 50% of a test population over a specific period, have been established for several fish species. nih.gov Similarly, the effects on aquatic invertebrates and algae are measured by the effective concentration (EC50), which indicates the concentration at which 50% of the population shows a specific sublethal effect, such as immobilization or growth inhibition.

Research on acrylamide has demonstrated its potential to inhibit growth in algae and cause adverse effects in fish and invertebrates at various concentrations. nih.govnih.govresearchgate.net For example, studies on the microalga Desmodesmus quadricauda showed an EC50 of 5.88 mg/L. nih.gov For fish, 96-hour LC50 values for acrylamide range from 100 mg/L for Lepomis macrochirus (bluegill) to 120 mg/L for Pimephales promelas (fathead minnow). nih.gov The common water flea, Daphnia magna, shows a 48-hour LC50 of 160 mg/L for acrylamide. nih.gov

A case study involving the use of a grouting agent containing both acrylamide and methylolacrylamide in a tunnel construction in Norway highlighted the potential for real-world aquatic impact. Leakage of these monomers into the local drainage system led to an environmental risk assessment which concluded that the discharge may have caused adverse effects on the aquatic life in the receiving river and a limited area of the connected fjord. This underscores the importance of controlling environmental release of N-(hydroxymethyl)acrylamide.

Table 1: Aquatic Ecotoxicity Data for Acrylamide (Analogue Compound) This table presents data for acrylamide, a related compound, due to the lack of specific published data for N-(hydroxymethyl)acrylamide.

| Organism | Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Fish | Pimephales promelas (Fathead Minnow) | 96h LC50 | 120 | nih.gov |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 110 | nih.gov |

| Fish | Lepomis macrochirus (Bluegill) | 96h LC50 | 100 | nih.gov |

| Invertebrate | Daphnia magna (Water Flea) | 48h LC50 | 160 | nih.gov |

| Algae | Desmodesmus quadricauda | 72h EC50 | 5.88 | nih.gov |

| Algae | Nitzschia closterium (Marine Algae) | 96h EC50 | 5.50 | nih.gov |

| Algae | Scenedesmus quadricauda (Limnetic Algae) | 96h EC50 | 45.3 | nih.gov |

Terrestrial Ecotoxicity Studies on N-(hydroxymethyl)acrylamide

There is a significant lack of published research on the specific terrestrial ecotoxicity of N-(hydroxymethyl)acrylamide. Safety Data Sheets for the compound frequently report "no data available" for key environmental fate parameters such as mobility in soil, bioaccumulative potential, and persistence and degradability.

To infer its potential behavior in terrestrial ecosystems, the properties of the parent compound, acrylamide, are often considered. Acrylamide is known to be highly mobile in most soil types with low adsorption to soil particles. epa.iechemicalbook.com This mobility suggests a potential for leaching into groundwater. inchem.orgepa.ie However, acrylamide is also readily biodegradable by various soil microorganisms, which can utilize it as a source of carbon and nitrogen. epa.ieoekotoxzentrum.ch Bacteria such as Pseudomonas sp. and Variovorax boronicumulans have been shown to degrade acrylamide in soil, breaking it down into less harmful substances like acrylic acid and ammonia. The rate of degradation can be rapid; one study noted that 200 mg/L of acrylamide was completely degraded in soil within four days when inoculated with a specific bacterial strain.

Given the structural similarity, it is plausible that N-(hydroxymethyl)acrylamide also exhibits mobility in soil due to its high water solubility. Its potential for biodegradation by soil microbes is unknown, representing a critical data gap for a comprehensive terrestrial risk assessment. Without specific studies on its effects on soil organisms (e.g., earthworms, springtails) and plants, any assessment of its terrestrial impact remains speculative.

Advanced Methodologies for Environmental Risk Assessment of N-(hydroxymethyl)acrylamide

Modern environmental risk assessment (ERA) for chemicals like N-(hydroxymethyl)acrylamide integrates multiple lines of evidence and employs advanced methodologies to characterize potential risks. These approaches move beyond simple comparisons of exposure and toxicity values to provide a more holistic understanding of a substance's environmental impact.

One advanced approach is the Weight-of-Evidence (WoE) framework. This methodology involves systematically collecting, evaluating, and integrating diverse data from laboratory toxicity tests, field studies, environmental monitoring, and predictive models (e.g., Quantitative Structure-Activity Relationship, QSAR models). For a substance like N-(hydroxymethyl)acrylamide, where empirical data may be scarce, a WoE approach would be essential to build a robust risk profile by leveraging information from analogue compounds like acrylamide, while explicitly considering the uncertainties involved.

Another emerging methodology is the development of a Synthetic Risk Factor (SRF) . This approach integrates multiple parameters—such as toxicity, environmental exposure levels, persistence, and compartmental features—into a single risk score. This allows for a more comprehensive and multi-dimensional evaluation compared to traditional risk quotients (RQ), which typically only compare predicted exposure concentration to a predicted no-effect concentration. Applying an SRF method to N-(hydroxymethyl)acrylamide would involve assessing its behavior and effects across different environmental media (water, soil, sediment) to provide a more accurate basis for risk management decisions.

A practical example of risk assessment for N-(hydroxymethyl)acrylamide (referred to as methylolacrylamide) was conducted for the Romeriksporten tunnel in Norway. The assessment involved:

Exposure Assessment: Monitoring the concentrations of methylolacrylamide in the tunnel drainage water.

Fate Assessment: Investigating the chemical transformation and degradation of the substance under the high-pH conditions found in the tunnel environment.

Effects Assessment: Conducting ecotoxicological testing to determine the toxicity of the substance to aquatic organisms.

Risk Characterization: Integrating the exposure and effects data to conclude on the potential for adverse impacts on the receiving water bodies.

This case demonstrates a site-specific ERA that combines monitoring, fate studies, and ecotoxicological testing to manage the risks associated with an environmental release of the compound. Such integrated approaches are critical for ensuring the environmental safety of reactive and mobile chemicals like N-(hydroxymethyl)acrylamide.

Industrial Applications and Advanced Materials Incorporating N Hydroxymethyl Acrylamide

Role of N-(hydroxymethyl)acrylamide in Polymer Science and Engineering

N-(hydroxymethyl)acrylamide is a pivotal monomer in polymer chemistry due to its dual functionality. nih.gov The vinyl group readily participates in polymerization with various other vinyl monomers, while the hydroxymethyl group provides a site for cross-linking reactions. nih.gov This cross-linking capability is crucial for converting thermoplastic polymers into thermoset materials, which enhances the mechanical strength, durability, and solvent resistance of the final product. nih.gov

The ability of NMA to form highly cross-linked, hydrophilic networks is fundamental to its use in producing polyacrylamides and hydrogels. sigmaaldrich.comatamanchemicals.com These gels have a network structure rather than linear chains, a property that helps in maintaining their firmness and integrity. atamanchemicals.com The properties of these polymers, such as crosslink density, can be tailored for specific applications, including adhesives, paints, and superabsorbent resins. atamanchemicals.com In copolymerization with monomers like acrylic acid and acrylamide (B121943), NMA acts as an efficient crosslinking agent. atamanchemicals.com

Table 1: Key Roles of N-(hydroxymethyl)acrylamide in Polymer Science

| Role | Description | Resulting Properties |

|---|---|---|

| Bifunctional Monomer | Contains both a reactive vinyl group for polymerization and a hydroxymethyl group for cross-linking. nih.gov | Allows for the creation of both thermoplastic and thermoset materials. nih.gov |

| Cross-linking Agent | Forms covalent bonds between polymer chains, creating a three-dimensional network. atamanchemicals.com | Enhanced mechanical strength, durability, thermal stability, and solvent resistance. |

| Hydrogel Formation | Polymerizes to form hydrophilic, cross-linked networks capable of absorbing large amounts of water. sigmaaldrich.comontosight.ai | Creates materials suitable for applications requiring high water retention and biocompatibility. ontosight.ai |

| Polymer Backbone Component | The vinyl group allows for its incorporation into various polymer backbones through copolymerization. | Modifies polymer properties, introducing reactive sites for further functionalization. nih.gov |

N-(hydroxymethyl)acrylamide as a Key Intermediate in Chemical Synthesis

N-(hydroxymethyl)acrylamide serves as an important intermediate in the manufacturing of other chemical substances. atamanchemicals.com Its primary synthesis route involves the reaction of acrylamide with an aqueous solution of formaldehyde (B43269). nih.govatamanchemicals.com This reaction is typically conducted in the presence of a catalyst and a polymerization inhibitor to achieve yields ranging from 60 to 80%. atamanchemicals.com

Various methods have been developed to optimize this synthesis process, focusing on different catalysts, solvents, and reaction conditions to improve yield and purity. For instance, one method involves dissolving acrylamide in water with a polymerization inhibitor at 40-45°C, followed by the addition of sodium hydroxide (B78521) and the controlled dripping of formaldehyde solution at a lower temperature (15-25°C). google.com Another approach uses solid acrylamide and paraformaldehyde with a supported quaternary ammonium (B1175870) base catalyst, which reduces the need for large amounts of water as a solvent and simplifies post-treatment processes. google.com The resulting NMA can then be used to produce a wide range of polymers and specialized chemicals. atamanchemicals.com

Applications of N-(hydroxymethyl)acrylamide in Textile, Leather, and Fur Industries

The reactive nature of N-(hydroxymethyl)acrylamide makes it highly useful in the textile, leather, and fur industries. atamanchemicals.comseeyon-bio.com It is widely used as a crosslinking monomer in the synthesis of polymers for fabric finishing, fiber modification, and resin processing. seeyon-bio.comseeyon-bio.com

Table 2: Applications in Textile, Leather, and Fur Industries

| Industry | Application | Function of N-(hydroxymethyl)acrylamide | Improved Properties |

|---|---|---|---|

| Textile | Crease-Resistant Finishing | Forms cross-links within cellulose (B213188) fibers. researchgate.net | Crease recovery, abrasion resistance. researchgate.net |

| Fiber Modification | Copolyerimizes with fiber molecules. seeyon-bio.comseeyon-bio.com | Tensile strength, stiffness, thermal behavior. researchgate.net | |

| Binders and Adhesives | Acts as a key monomer in latex adhesives. seeyon-bio.comseeyon-bio.com | Adhesion for pigments and coatings. nih.gov |

| Leather & Fur | Resin Processing | Used in the manufacture of finishing resins. atamanchemicals.comseeyon-bio.com | Enhanced durability and surface properties. |

Utilization of N-(hydroxymethyl)acrylamide in Agricultural and Forestry Sectors

N-(hydroxymethyl)acrylamide is a precursor to polyacrylamides (PAM), which have found significant applications in the agricultural and forestry sectors. atamanchemicals.com Anionic polyacrylamide, in particular, is used to reduce irrigation-induced erosion and enhance water infiltration in soils. researchgate.netusda.gov

When applied to soil, typically via irrigation water, PAM acts as a flocculant, binding soil particles together and stabilizing soil structure. usda.gov This increased cohesion reduces the detachment and transport of sediment in runoff water, controlling erosion by 80-99% in some studies. researchgate.netusda.gov By improving soil stability, PAM also helps maintain soil porosity, which can lead to a 15-50% increase in water infiltration on medium to fine-textured soils. researchgate.net This enhanced water retention is particularly beneficial in arid and semi-arid regions. researchgate.net

Furthermore, polymers derived from NMA, known as super absorbent polymers (SAP), can be used for the slow release of fertilizers, which enhances agricultural productivity while reducing the environmental impact of fertilizer use. mdpi.com

Emerging Industrial Uses and Novel Technological Advancements for N-(hydroxymethyl)acrylamide

The unique properties of N-(hydroxymethyl)acrylamide continue to drive research into new applications and technological advancements, particularly in high-performance and biomedical materials.

Emerging uses for NMA-based polymers are prominent in the biomedical field. sigmaaldrich.comsigmaaldrich.com They are used to create hydrogels for applications such as drug delivery systems, tissue engineering, and wound dressings. sigmaaldrich.comontosight.ai The biocompatibility and ability to form hydrophilic, cross-linked networks make NMA a valuable monomer for these purposes. ontosight.aisigmaaldrich.com Specific advancements include the development of:

Polymer Gel Dosimeters: NMA is used as a monomer in the formulation of gel dosimeters for measuring three-dimensional radiation doses in radiotherapy. mdpi.comresearchgate.net The incorporation of NMA can enhance the dosimeter's sensitivity to radiation. sigmaaldrich.commdpi.com

Thermo-responsive Polymeric Gates: Copolymers containing NMA are being developed for smart systems, such as thermo-responsive gates that can control release mechanisms in response to temperature changes. sigmaaldrich.comsigmaaldrich.com

Biosensors and Bioadhesives: NMA-based glycopolymers are being synthesized for use in biosensors and as bioadhesives or sealants for medical applications like wound closure. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Technological advancements also focus on improving the synthesis and polymerization of NMA. Research is ongoing to develop "green" synthesis methods that utilize renewable resources and less hazardous catalysts and solvents. Additionally, the development of advanced polymer structures, such as double-network (DN) and interpenetrating polymer network (IPN) hydrogels based on acrylamide derivatives, has significantly enhanced the mechanical strength and responsiveness of these materials, opening up new possibilities for flexible and smart devices. mdpi.com

Regulatory Frameworks and Environmental Policy for N Hydroxymethyl Acrylamide

European Union Regulatory Landscape for N-(hydroxymethyl)acrylamide (REACH, CLP, EINECS)

In the European Union, N-(hydroxymethyl)acrylamide is subject to a comprehensive regulatory framework designed to ensure a high level of protection for human health and the environment. The key regulations are REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), CLP (Classification, Labelling and Packaging), and the substance's designation within the European Inventory of Existing Commercial Chemical Substances (EINECS).

EINECS Designation: The compound is officially listed in the EINECS inventory with the number 213-103-2. atamanchemicals.comeuropa.eu

REACH Regulation (EC) No 1907/2006: N-(hydroxymethyl)acrylamide is registered under the REACH Regulation. atamanchemicals.com The registration indicates that it is manufactured in or imported into the European Economic Area in quantities of ≥ 1 000 to < 10 000 tonnes per annum. atamanchemicals.comeuropa.eu A significant development under REACH was the inclusion of N-(hydroxymethyl)acrylamide on the Candidate List of Substances of Very High Concern (SVHC) on June 10, 2022. greensofttech.comeuropa.eureach24h.com This inclusion was based on its classification as carcinogenic and mutagenic. europa.eureach24h.com

The inclusion in the SVHC Candidate List triggers several legal obligations for companies handling the substance. europa.eu Suppliers of articles containing N-(hydroxymethyl)acrylamide in a concentration above 0.1% weight by weight (w/w) must provide their customers and consumers with sufficient information to allow for safe use. sgs.comteam-mastery.eu Furthermore, importers and producers of such articles are required to notify the European Chemicals Agency (ECHA) through the SCIP (Substances of Concern In Products) database. reach24h.comsgs.com

CLP Regulation (EC) No 1272/2008: The CLP Regulation provides a harmonized classification and labelling for N-(hydroxymethyl)acrylamide across the EU. ineris.fr This harmonized classification, as per the 15th Adaptation to Technical Progress (ATP15), is legally binding. sgs.comineris.fratamanchemicals.com The classification identifies several significant hazards associated with the substance. atamanchemicals.comeuropa.eu

Harmonized Classification of N-(hydroxymethyl)acrylamide under CLP

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Germ cell mutagenicity | 1B | H340: May cause genetic defects |

| Carcinogenicity | 1B | H350: May cause cancer |

| Specific target organ toxicity (repeated exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

In addition to the harmonized classification, classifications provided by companies in REACH registrations include acute toxicity (oral), skin sensitization, and reproductive toxicity. atamanchemicals.comsgs.com

International and National Chemical Substance Regulations Relevant to N-(hydroxymethyl)acrylamide (e.g., TSCA)

Outside of the European Union, N-(hydroxymethyl)acrylamide is also subject to various national chemical control laws. In the United States, the primary regulation is the Toxic Substances Control Act (TSCA).

Toxic Substances Control Act (TSCA): N-(hydroxymethyl)acrylamide is listed on the TSCA Inventory, meaning it is an "existing chemical" in U.S. commerce. lgcstandards.comspectrumchemical.comlgcstandards.com This allows for its manufacture and importation into the U.S., subject to applicable regulations.

In addition to its TSCA listing, N-(hydroxymethyl)acrylamide is subject to other federal and state regulations in the U.S.:

SARA 313: The substance is listed under Section 313 of the Emergency Planning and Community Right-to-Know Act (EPCRA). lgcstandards.comspectrumchemical.comsigmaaldrich.com This requires facilities that manufacture, process, or otherwise use the chemical above certain thresholds to report their annual releases and other waste management activities to the U.S. Environmental Protection Agency (EPA). epa.gov

California Proposition 65: N-(hydroxymethyl)acrylamide is listed under California's Safe Drinking Water and Toxic Enforcement Act of 1986, commonly known as Proposition 65. lgcstandards.comspectrumchemical.com It is listed as a chemical known to the state of California to cause cancer. ca.govlowes.com This requires businesses to provide warnings to Californians before exposing them to the chemical. lowes.com

The substance is also listed on other international inventories, such as Canada's Domestic Substances List (DSL). spectrumchemical.com

Regulatory Status of N-(hydroxymethyl)acrylamide in the United States

| Regulation | Status | Implication |

|---|---|---|

| TSCA | Listed on Inventory (Active) | Considered an "existing chemical" for commerce in the U.S. lgcstandards.comspectrumchemical.com |

| SARA 313 | Listed | Requires reporting of environmental releases and waste management. lgcstandards.comspectrumchemical.com |

| California Proposition 65 | Listed (Carcinogen) | Requires clear and reasonable warnings for potential exposure. lgcstandards.comca.gov |

Environmental Monitoring and Compliance Strategies for N-(hydroxymethyl)acrylamide Emissions

Effective environmental monitoring is crucial for ensuring compliance with regulatory limits and minimizing the environmental impact of N-(hydroxymethyl)acrylamide. While specific standardized methods for monitoring N-(hydroxymethyl)acrylamide itself are not widely documented in the reviewed literature, methods for its parent compound, acrylamide (B121943), provide a basis for potential strategies.

Given its high water solubility, a primary route for environmental release is through aqueous discharge. epa.gov Monitoring for acrylamide in water often involves methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov For instance, HPLC combined with ultraviolet (UV) absorption or mass spectrometry (MS) can be used to detect acrylamide in water samples. nih.gov A laboratory in Australia is NATA accredited for the analysis of acrylamide in water by liquid chromatography with tandem mass spectrometry (LC-MSMS), achieving a low level of detection. envirolab.com.au

For air monitoring, which may be relevant in occupational settings, methods for acrylamide include sampling on sorbent tubes followed by analysis using techniques like differential pulse polarography or gas chromatography with a nitrogen-selective detector. epa.govnih.gov Monitoring near acrylamide production facilities in the U.S. has utilized such methods, though in some cases, levels were below the detection limits of 0.1 to 0.4 µg/m³. epa.govwho.int

Compliance strategies for facilities using N-(hydroxymethyl)acrylamide should focus on preventing its release into the environment. This includes:

Wastewater Treatment: Implementing effective wastewater treatment processes to degrade or remove the substance before discharge.

Process Enclosure: Enclosing production and use processes to prevent atmospheric release. who.int

Proper Waste Disposal: Ensuring that any waste containing N-(hydroxymethyl)acrylamide is disposed of in a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, and not discharged to sewer systems. spectrumchemical.com

Integration of N-(hydroxymethyl)acrylamide Management into Sustainable Chemistry Initiatives

The principles of sustainable chemistry, or "green chemistry," encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The management of N-(hydroxymethyl)acrylamide is being influenced by these principles in several ways.

Greener Synthesis and Application: Research is exploring more sustainable approaches to both the synthesis of N-(hydroxymethyl)acrylamide and its use in materials. For example, one study describes a one-step "green synthesis" strategy to create antibacterial silver nanocomposite hydrogels by copolymerizing N-isopropylacrylamide and N-(hydroxymethyl)acrylamide at room temperature without an additional reducing agent. rsc.org Other research focuses on synthesizing N-(hydroxymethyl)acrylamide using a supported quaternary ammonium (B1175870) base catalyst, which offers mild reaction conditions, high selectivity, and reduces the need for large amounts of water as a solvent, thereby minimizing sewage discharge. google.com The development of nanogels in water-based systems without surfactants also represents a move towards more sustainable synthetic methodologies. researchgate.net

Development of Alternatives: A key aspect of sustainable chemistry is the development of safer alternatives. N-Hydroxyethyl acrylamide (HEAA) has been identified as a potential alternative in some applications. nih.gov Research has explored the use of HEAA as a functional initiator for polymerizations under "greener" reaction conditions, such as using a renewable solvent. nih.govresearchgate.net Studies have shown that poly(N-(2-hydroxyethyl)acrylamide) can form stable antifouling coatings, making it a promising biomaterial. researchgate.net

The integration of N-(hydroxymethyl)acrylamide into sustainable frameworks involves a dual approach: improving the environmental profile of its own synthesis and use, while simultaneously researching and developing less hazardous alternatives that can fulfill similar functional roles in various applications.

Q & A

Q. How should unresolved questions about this compound be framed for future studies?

- Methodological Answer : Formulate hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome). Prioritize gaps identified in systematic reviews (e.g., inconsistent catalytic efficiency reports). Propose multi-institutional collaborations for high-cost experiments (e.g., synchrotron studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.